SU 3327 SU 3327 Halicin is a member of the class of thiadiazoles that is 1,3,4-thiadiazol-2-amine which is substituted by a (5-nitro-1,3-thiazol-2-yl)sulfanediyl group at position 5. It is a c-Jun N-terminal kinase inhibitor (IC50 = 0.7uM) and exhibits antibacterial properties. It has a role as a c-Jun N-terminal kinase inhibitor and an antibacterial agent. It is a member of thiadiazoles, a member of 1,3-thiazoles, a primary amino compound, a C-nitro compound and an organic sulfide.
Brand Name: Vulcanchem
CAS No.: 40045-50-9
VCID: VC0004718
InChI: InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8)
SMILES: C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-]
Molecular Formula: C5H3N5O2S3
Molecular Weight: 261.3 g/mol

SU 3327

CAS No.: 40045-50-9

Cat. No.: VC0004718

Molecular Formula: C5H3N5O2S3

Molecular Weight: 261.3 g/mol

* For research use only. Not for human or veterinary use.

SU 3327 - 40045-50-9

CAS No. 40045-50-9
Molecular Formula C5H3N5O2S3
Molecular Weight 261.3 g/mol
IUPAC Name 5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8)
Standard InChI Key NQQBNZBOOHHVQP-UHFFFAOYSA-N
SMILES C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-]
Canonical SMILES C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-]

Chemical and Pharmacological Profile

Structural Characteristics

SU 3327 (chemical name: 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine) belongs to the thiadiazole class of heterocyclic compounds. Its molecular formula is C₅H₃N₅O₂S₃, with a molecular weight of 261.3 g/mol . The SMILES notation (NC₂=NN=C(S₂)SC₁=NC=C(N+=O)S₁) highlights the presence of nitro and thioether groups critical for JNK inhibition .

PropertyValueSource
Molecular Weight261.3 g/mol
Purity≥99% (HPLC)
IC₅₀ (JNK inhibition)0.7 μM
IC₅₀ (JNK-JIP interaction)239 nM

Selectivity and Off-Target Effects

Mechanism of Action in Pain Modulation

JNK Signaling in Nociception

JNK activation perpetuates inflammatory and neuropathic pain by upregulating pro-nociceptive mediators like TNF-α, IL-1β, and IL-6 . SU 3327 suppresses this pathway by blocking JNK’s interaction with scaffold proteins such as JIP-1, thereby preventing nuclear translocation and transcriptional activation of c-Jun .

Sex-Dependent Analgesic Effects

In the formalin-induced pain model, SU 3327 (0.3–30 mg/kg i.p.) reduced nocifensive behaviors in both acute (Phase I) and inflammatory (Phase II) phases, but with notable sex differences :

  • Males: Antinociception mediated by CB₁ and CB₂ receptors at all doses (1–30 mg/kg).

  • Females: CB₂ receptor-exclusive mediation below 10 mg/kg; CB₁ involvement only at 30 mg/kg .

These findings correlate with sex-specific mRNA changes in spinal cord tissue:

  • Females showed upregulated CB₂ (+42%) and downregulated β-arrestin 1 (−31%), TNF-α (−28%), and IL-6 (−24%) post-SU 3327 treatment .

  • Males exhibited no significant changes in inflammatory markers but increased TRPV1 expression (+19%) .

Antibacterial and Metabolic Applications

Broad-Spectrum Antibiotic Activity

SU 3327 inhibits growth of Gram-positive (S. aureus, C. difficile) and Gram-negative (A. baumannii) pathogens at MIC₉₀ values of 2–8 μg/mL . Against M. tuberculosis, it reduces bacterial load by 3-log units in murine models . The mechanism involves disruption of membrane potential and iron-sulfur cluster biogenesis, distinct from traditional antibiotics .

Insulin Sensitization in Type 2 Diabetes

In obese diabetic mice, SU 3327 (10 mg/kg/day for 14 days) improved glucose tolerance by 58% and insulin sensitivity by 41% . This effect correlates with reduced JNK-mediated serine phosphorylation of IRS-1, restoring insulin receptor signaling in hepatocytes .

Dose (mg/kg)Hypothermia (°C)Rotarod Performance (% Baseline)Locomotor Activity (% Reduction)
0.3−0.5 ± 0.298 ± 412 ± 3
3−1.8 ± 0.374 ± 634 ± 5
10−2.5 ± 0.452 ± 761 ± 8

Females displayed greater sensitivity to hypothermia (−2.9°C vs. −2.1°C in males) and motor impairment at 3 mg/kg .

Metabolic Stability and Clearance

In vitro microsomal studies show moderate hepatic clearance (28 mL/min/kg) with a plasma half-life of 2.3 hours in mice . The nitro group undergoes reductive metabolism to an amine derivative, which retains 30% JNK inhibitory activity .

Therapeutic Implications and Future Directions

Chronic Pain Management

The sex-specific CB₂ receptor dependence in females suggests SU 3327 could avoid opioid-like side effects in women while maintaining efficacy. Combination studies with μ-opioid agonists show 3-fold reduction in morphine tolerance development .

Antimicrobial Adjuvant Therapy

SU 3327’s activity against persister cells of S. aureus and M. tuberculosis positions it as a potential adjunct to β-lactams and rifampicin. Synergy studies demonstrate a 4–8-fold reduction in vancomycin MIC when co-administered .

Unresolved Questions

  • Cardiotoxicity Risk: JNK inhibition may exacerbate ischemia-reperfusion injury; safety studies in cardiomyocyte models are pending .

  • Blood-Brain Barrier Penetrance: Preliminary data show CSF/plasma ratio of 0.08–0.12, necessitating structural optimization for CNS applications .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator